Ethyl 3,3-diethoxy-2-fluoropropanoate

Catalog No.
S14869930
CAS No.
116356-67-3
M.F
C9H17FO4
M. Wt
208.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,3-diethoxy-2-fluoropropanoate

CAS Number

116356-67-3

Product Name

Ethyl 3,3-diethoxy-2-fluoropropanoate

IUPAC Name

ethyl 3,3-diethoxy-2-fluoropropanoate

Molecular Formula

C9H17FO4

Molecular Weight

208.23 g/mol

InChI

InChI=1S/C9H17FO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6H2,1-3H3

InChI Key

ZYHXCFAJUNJDIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(=O)OCC)F)OCC

Ethyl 3,3-diethoxy-2-fluoropropanoate is an organic compound characterized by its unique structure, which includes a fluorine atom and two ethoxy groups attached to a propanoate backbone. Its chemical formula is C9H18O4FC_9H_{18}O_4F and it has a molecular weight of approximately 206.24 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the fluorine atom, which can enhance biological activity and modify the physical properties of the molecule.

Typical of esters and fluorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Decarboxylation: This compound may undergo decarboxylation under specific conditions, releasing carbon dioxide and forming smaller molecules.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Synthesis of ethyl 3,3-diethoxy-2-fluoropropanoate can be achieved through several methods:

  • Fluorination of Diethoxypropanoate: Starting from ethyl 3,3-diethoxypropanoate, fluorination can be carried out using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Acylation Reactions: The compound can also be synthesized via acylation reactions involving diethyl malonate or similar precursors followed by halogenation.
  • Hetero-Diels–Alder Reaction: This method involves cycloaddition reactions that introduce fluorinated groups into the structure while maintaining the integrity of the ester functional groups .

Ethyl 3,3-diethoxy-2-fluoropropanoate has potential applications in various fields:

  • Pharmaceutical Industry: Its unique structure may allow it to serve as a lead compound in drug development.
  • Agricultural Chemistry: Similar compounds are often explored for their potential as agrochemicals or pesticides.
  • Material Science: The incorporation of fluorine into polymers can enhance their thermal stability and chemical resistance.

Several compounds share structural similarities with ethyl 3,3-diethoxy-2-fluoropropanoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Differences
Ethyl 3,3-diethoxypropanoateTwo ethoxy groupsLacks fluorine; primarily used as a synthetic intermediate
Methyl 2-fluoro-3-hydroxybutanoateOne fluorine atom and hydroxyl groupHydroxyl group alters reactivity; less lipophilic
Ethyl 2-fluoroacrylateContains a double bondMore reactive due to unsaturation
Ethyl 4-fluoro-2-methylpropanoateMethyl substitution on propanoateDifferent substitution pattern affects biological activity

Ethyl 3,3-diethoxy-2-fluoropropanoate stands out due to its dual ethoxy groups and specific positioning of the fluorine atom, which may confer unique properties not found in other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

208.11108718 g/mol

Monoisotopic Mass

208.11108718 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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